molecular formula C11H11ClIN3OS B8609586 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B8609586
M. Wt: 395.65 g/mol
InChI Key: KZINZBBLMJFQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core

Properties

Molecular Formula

C11H11ClIN3OS

Molecular Weight

395.65 g/mol

IUPAC Name

4-(2-chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C11H11ClIN3OS/c1-6-7-8(18-9(6)13)10(15-11(12)14-7)16-2-4-17-5-3-16/h2-5H2,1H3

InChI Key

KZINZBBLMJFQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesisSpecific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), are often employed to achieve the desired substitutions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.

Scientific Research Applications

4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the biological context. Generally, the compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the combination of its halogen substituents and the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.